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Compound of Interest

Compound Name: DDP-38003 trihydrochloride

Cat. No.: B10800145 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DDP-38003 trihydrochloride with other

prominent Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors. The information is

intended to facilitate informed decisions in preclinical research and drug development for

leukemia therapies. This document summarizes key quantitative data, details experimental

methodologies, and visualizes relevant biological pathways and workflows.

Introduction to DDP-38003 Trihydrochloride
DDP-38003 trihydrochloride is an orally bioavailable small molecule inhibitor of Lysine-

Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin-dependent

monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone

H3 at lysine 4 (H3K4) and lysine 9 (H3K9). In many forms of acute myeloid leukemia (AML),

LSD1 is overexpressed and contributes to a block in cellular differentiation, promoting

leukemogenesis. DDP-38003 has demonstrated potent and selective inhibition of LSD1,

leading to anti-leukemic activity in preclinical models.[1][2]

Comparative Performance of LSD1 Inhibitors
The following tables provide a comparative overview of DDP-38003 trihydrochloride and

other notable LSD1 inhibitors that have been evaluated in preclinical or clinical settings for
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hematological malignancies.

Table 1: Biochemical Potency Against LSD1

Compound Type IC50 (nM) Notes

DDP-38003 Reversible 84[1][2] Orally active.

Iadademstat (ORY-

1001)
Irreversible ~18[3]

In clinical trials for

AML and solid tumors.

Bomedemstat (IMG-

7289)
Irreversible N/A

In clinical trials for

myeloid malignancies.

GSK2879552 Irreversible ~24

Has been evaluated in

AML and SCLC

models.

Pulrodemstat (CC-

90011)
Reversible 0.25

In clinical trials for

SCLC.

SP2509

(Seclidemstat)
Reversible 13

Has been studied in

Ewing sarcoma and

AML.

Note: IC50 values can vary depending on the specific assay conditions and should be used for

relative comparison.

Table 2: In Vitro Cellular Activity in Leukemia Cell Lines
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Compound Cell Line Assay Endpoint Result

DDP-38003 THP-1
Colony

Formation
Inhibition

More active than

its 1R, 2S

analogue[1][2]

DDP-38003 THP-1 Differentiation
Increased CD86

expression

Induces

differentiation[1]

[2]

Iadademstat

(ORY-1001)
MLL-AF9 cells Differentiation

Increased

CD11b

expression

Time and dose-

dependent

induction.

GSK2879552 SKM-1 Differentiation
Increased CD86

& CD11b

EC50 values of

13 nM and 7 nM,

respectively.

Pulrodemstat

(CC-90011)
THP-1 Differentiation

Increased

CD11b

expression

EC50 of 7 nM.

SP2509 AML cells Apoptosis Induction
Induces

apoptosis.

Table 3: In Vivo Efficacy in Mouse Models of Leukemia
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Compound Mouse Model Dosing Regimen Key Outcome

DDP-38003
Leukemia model in

CD-1 mice

11.25 and 22.50

mg/kg, p.o., 3

days/week for 3

weeks

35% and 62%

increased survival,

respectively[1]

DDP-38003 + Retinoic

Acid
Leukemia model N/A

Median survival of 70

days (vs. 37 days with

DDP-38003 alone and

21 days for control)[3]

Iadademstat (ORY-

1001)

Rodent leukemia

xenografts
N/A

Reduction of tumor

growth correlated with

differentiation

biomarkers.

GSK2879552 MLL-AF9 AML model N/A

Significantly

prolonged median

survival.

SP2509
Primary human AML

xenograft

15 mg/kg, i.p., twice

weekly

Dramatically improved

survival.

Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols include

essential control experiments for robust and reliable data.

KDM1A/LSD1 Biochemical Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against recombinant

KDM1A/LSD1 enzyme.

Methodology (Amplex Red Assay):

Reagents: Recombinant human KDM1A/LSD1, H3K4me2 peptide substrate, horseradish

peroxidase (HRP), Amplex Red reagent, and assay buffer.
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Procedure:

Prepare serial dilutions of the test compound (e.g., DDP-38003) and control inhibitors.

In a 96-well plate, add the KDM1A/LSD1 enzyme to wells containing the inhibitor dilutions

and pre-incubate.

Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.

Simultaneously, add HRP and Amplex Red to the reaction mixture.

Incubate at 37°C. The hydrogen peroxide produced as a byproduct of the demethylation

reaction is used by HRP to oxidize Amplex Red to the fluorescent product, resorufin.

Measure the fluorescence intensity over time using a microplate reader.

Data Analysis:

Calculate the rate of reaction for each inhibitor concentration.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a dose-response curve to determine the IC50 value.

Control Experiments:

Negative Control: Vehicle (e.g., DMSO) treated enzyme to determine 0% inhibition.

Positive Control: A known KDM1A/LSD1 inhibitor (e.g., Tranylcypromine) to confirm assay

performance.

No Enzyme Control: To measure background fluorescence.

No Substrate Control: To ensure the signal is dependent on the enzymatic reaction.

Cell Viability Assay
Objective: To assess the anti-proliferative effect of test compounds on leukemia cell lines.

Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):
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Cell Seeding: Plate leukemia cells (e.g., THP-1) in a 96-well plate at a predetermined optimal

density.

Compound Treatment: Add serial dilutions of the test compound to the wells.

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2

incubator.

Assay Procedure:

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add CellTiter-Glo® reagent to each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a luminometer.

Data Analysis:

Subtract the background luminescence (wells with no cells).

Normalize the data to the vehicle-treated control (100% viability).

Plot the normalized viability against the logarithm of the inhibitor concentration to

determine the GI50/IC50 value.

Control Experiments:

Negative Control: Vehicle (e.g., DMSO) treated cells.

Positive Control: A known cytotoxic agent for the specific cell line.

Blank: Medium only wells for background luminescence.

Cell Differentiation Assay (Flow Cytometry)
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Objective: To evaluate the ability of test compounds to induce differentiation in leukemia cells.

Methodology (CD86 Expression in THP-1 cells):

Cell Treatment: Culture THP-1 cells and treat with various concentrations of the test

compound or controls for a specified duration (e.g., 48-72 hours).

Cell Staining:

Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

Incubate the cells with a fluorescently conjugated anti-CD86 antibody or an isotype control

antibody on ice for 30 minutes in the dark.

Wash the cells to remove unbound antibody.

Flow Cytometry Analysis:

Acquire data on a flow cytometer.

Gate on the live cell population based on forward and side scatter.

Analyze the percentage of CD86-positive cells and the mean fluorescence intensity (MFI).

Control Experiments:

Negative Control: Untreated or vehicle-treated THP-1 cells.

Positive Control: Phorbol 12-myristate 13-acetate (PMA) to induce macrophage-like

differentiation.

Isotype Control: A non-specific antibody of the same isotype and fluorescent conjugate to

control for non-specific antibody binding.

In Vivo Leukemia Xenograft Model
Objective: To assess the in vivo anti-tumor efficacy of test compounds in a mouse model of

leukemia.
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Methodology:

Cell Implantation: Inject human leukemia cells (e.g., MV4-11) intravenously or

subcutaneously into immunodeficient mice (e.g., NOD/SCID).

Tumor Growth Monitoring: Monitor tumor burden by bioluminescence imaging (if cells are

luciferase-tagged) or by monitoring for signs of disease progression.

Randomization and Treatment: Once the leukemia is established, randomize mice into

treatment groups. Administer the test compound (e.g., DDP-38003 via oral gavage) and

controls according to a predetermined dosing schedule.

Efficacy Assessment:

Monitor animal survival and body weight.

Measure tumor volume (for subcutaneous models) with calipers.

Assess leukemia engraftment in peripheral blood, bone marrow, and spleen by flow

cytometry for human CD45+ cells at the end of the study.

Data Analysis:

Generate Kaplan-Meier survival curves and analyze for statistical significance.

Compare tumor growth inhibition between treatment and control groups.

Control Experiments:

Vehicle Control Group: Mice treated with the same vehicle used to dissolve the test

compound.

Positive Control Group (Optional): Mice treated with a standard-of-care agent for AML (e.g.,

Cytarabine).

Signaling Pathways and Experimental Workflows
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Visual representations of the KDM1A/LSD1 signaling pathway and a general experimental

workflow are provided below using Graphviz.
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Click to download full resolution via product page

Caption: KDM1A/LSD1 Signaling Pathway in Leukemia.
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Caption: General Experimental Workflow for Preclinical Evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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